2-Methyl-1-tridecanol

Description

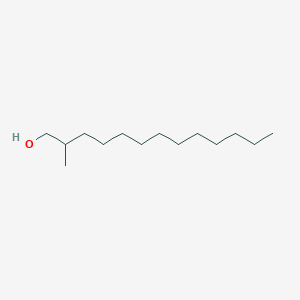

2-Methyl-1-tridecanol is a branched primary alcohol with a 13-carbon backbone (tridecanol) and a methyl group substituted at the second carbon. Its molecular formula is C₁₄H₃₀O, and its molecular weight is 214.39 g/mol.

Properties

Molecular Formula |

C14H30O |

|---|---|

Molecular Weight |

214.39 g/mol |

IUPAC Name |

2-methyltridecan-1-ol |

InChI |

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15/h14-15H,3-13H2,1-2H3 |

InChI Key |

YLQGFOSNRNDJDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)CO |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

Surfactants and Emulsifiers:

2-Methyl-1-tridecanol is used in the formulation of surfactants and emulsifiers due to its hydrophobic and hydrophilic properties. These characteristics make it suitable for applications in detergents, cosmetics, and personal care products.

| Application | Description |

|---|---|

| Detergents | Enhances cleaning efficiency by reducing surface tension. |

| Cosmetics | Serves as an emollient, improving skin feel and moisture retention. |

Lubricants:

The compound is also employed as a lubricant additive, providing enhanced performance in various mechanical systems. Its low volatility and high viscosity index contribute to its effectiveness in reducing friction and wear.

Agricultural Applications

Pesticide Formulation:

In agricultural chemistry, this compound is utilized as a solvent or carrier in pesticide formulations. It aids in the dispersion of active ingredients, enhancing their efficacy.

Plant Growth Regulation:

Research has indicated that long-chain alcohols can influence plant growth and development. Studies have shown that this compound may impact hormonal pathways related to growth regulation, although more research is needed to fully understand these mechanisms.

Biological Research

Chemical Ecology:

this compound has been studied for its role in chemical signaling among organisms. For instance, it has been observed to affect reproductive behaviors in certain species through olfactory cues produced by symbiotic bacteria . This suggests potential applications in understanding ecological interactions and behaviors.

Health and Safety Considerations

While this compound has various applications, it is essential to consider its safety profile. Toxicological studies indicate that long-chain alcohols may exhibit low acute toxicity; however, chronic exposure can lead to adverse effects such as skin irritation or respiratory issues . Regulatory assessments are crucial for ensuring safe handling practices in industrial applications.

Case Study 1: Surfactant Development

A study focused on developing biodegradable surfactants incorporated this compound as a primary ingredient. The resulting surfactant demonstrated superior biodegradability compared to traditional surfactants, highlighting its potential for environmentally friendly formulations.

Case Study 2: Agricultural Efficacy

In research examining pesticide efficacy, formulations containing this compound showed improved dispersion and adherence to plant surfaces compared to those without the alcohol. This led to increased effectiveness of the active pesticide ingredients against target pests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Preparation Methods

Temperature and Pressure

Hydroformylation achieves maximum efficiency at 160°C and 40 psig, balancing reaction rate and selectivity. Exceeding 180°C promotes paraffin formation, reducing alcohol yield by 15–20%. Similarly, dimerization requires precise control at 150°C to prevent resin degradation.

Q & A

Q. What established synthetic routes are available for 2-Methyl-1-tridecanol, and how can their efficiency be systematically compared?

- Methodological Answer : Common synthetic routes include the reduction of 2-methyl-1-tridecanal using catalysts like sodium borohydride or catalytic hydrogenation. To compare efficiency, researchers should evaluate yield, purity (via GC-MS or HPLC), reaction time, and environmental factors (e.g., solvent waste). For example, TLC (thin-layer chromatography) can monitor reaction progress, as described in synthetic protocols for analogous alcohols . Replicate experiments under controlled conditions (temperature, catalyst loading) and use statistical tools (e.g., ANOVA) to assess variability. Detailed procedural documentation is critical for reproducibility, aligning with guidelines for experimental design .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key markers include the hydroxyl proton signal (δ 1.5–2.0 ppm, broad) and methyl branching (δ 0.8–1.2 ppm). IR spectroscopy can confirm the -OH stretch (~3200–3600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 200–220 for M⁺). Cross-validate results with computational tools (e.g., ChemDraw simulations) and reference databases. Ensure instrument calibration and report detection limits, as emphasized in analytical chemistry guidelines .

Q. How can researchers standardize purity assessment of this compound across different laboratories?

- Methodological Answer : Use chromatographic methods (HPLC or GC) with standardized columns (e.g., C18 for HPLC) and internal standards (e.g., deuterated analogs). Share calibration curves and retention times across labs to reduce variability. Purity thresholds (e.g., ≥95% by area normalization) should align with peer-reviewed protocols. Document solvent batches and column lifetimes to control confounding factors, as advised in reproducibility frameworks .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound be resolved?

- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., impurities, measurement techniques). Replicate experiments using controlled conditions: e.g., purify the compound via column chromatography before testing solubility in standardized solvents (water, hexane). Use differential scanning calorimetry (DSC) for precise boiling/melting point analysis. Publish raw data and statistical confidence intervals to facilitate meta-analyses, adhering to data transparency standards .

Q. What computational modeling approaches best predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies. Compare computational results with experimental kinetics (e.g., SN2 reaction rates with alkyl halides). Use software like Gaussian or ORCA, optimizing basis sets (e.g., B3LYP/6-31G*) for accuracy. Validate models against crystallographic data (if available) and publish convergence criteria, as recommended in computational chemistry best practices .

Q. What strategies optimize the enantioselective synthesis of this compound for studies requiring chiral purity?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution techniques, such as Candida antarctica lipase B-mediated esterification, can separate enantiomers. Document catalyst loading, temperature, and solvent polarity effects, referencing enantioselective synthesis frameworks for secondary alcohols .

Q. How can researchers investigate the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies: expose the compound to pH gradients (1–14) and temperatures (25–100°C). Analyze degradation products via LC-MS and quantify stability using Arrhenius equation kinetics. Include controls (e.g., inert atmosphere vs. ambient oxygen) and report degradation pathways (hydrolysis, oxidation). Follow ecotoxicology guidelines for assessing environmental persistence .

Methodological Best Practices

- Data Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., impurity profiles, instrument sensitivity) .

- Ethical Documentation : For studies involving biological testing, include ethical approval details and safety protocols (e.g., PPE guidelines from SDS) .

- Theoretical Integration : Frame results within existing theories (e.g., steric effects in alcohol reactivity) and propose mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.